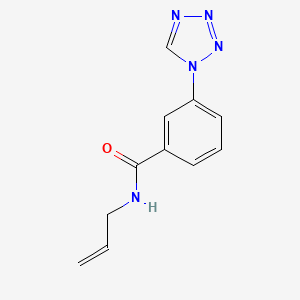
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as MTAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate certain biological processes. In
Mechanism of Action
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride works by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to modulate the activity of certain receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to have antioxidant properties, which may help to protect against oxidative stress. In addition, 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride in lab experiments is its ability to modulate the activity of certain enzymes and receptors, which makes it a potential candidate for drug discovery research. However, one limitation of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is its relatively low potency, which may make it less effective than other compounds in certain applications.
Future Directions
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in drug discovery research, particularly in the development of new drugs for the treatment of cognitive disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, as well as its potential limitations and drawbacks.
Synthesis Methods
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride can be synthesized through a multistep process that involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine hydrochloride to form 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride hydrochloride.
Scientific Research Applications
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to have a modulatory effect on the activity of certain enzymes and receptors, making it a potential candidate for drug discovery research. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-8-6-7-9-15(13)22-12-16(21)19-14-10-17(2,3)20-18(4,5)11-14;/h6-9,14,20H,10-12H2,1-5H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWQHNFKYSZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(NC(C2)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)

![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)


![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)